

Application Notes and Protocols for Reactions Using Cesium Hydroxide Monohydrate

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Compound of Interest

Compound Name: Cesium hydroxide monohydrate

Cat. No.: B3044242

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **Cesium hydroxide monohydrate** ($\text{CsOH} \cdot \text{H}_2\text{O}$) in various organic synthesis reactions. Cesium hydroxide is a strong inorganic base that offers unique advantages in terms of reactivity and selectivity in a range of chemical transformations.^[1]

Safety and Handling

Cesium hydroxide monohydrate is a corrosive and hygroscopic solid that requires careful handling in a laboratory setting.^{[2][3]} Adherence to strict safety protocols is essential to minimize risks.

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.^{[4][5]}
- Skin Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat.^[5]
- Respiratory Protection: In case of dust formation or insufficient ventilation, use a NIOSH-approved respirator.^{[4][5]}

Handling Procedures:

- Handle in a well-ventilated area, preferably in a chemical fume hood.^{[3][4]}

- Avoid generating dust.[4]
- Keep the container tightly closed when not in use to prevent absorption of moisture and carbon dioxide from the air.[3]
- Ground all equipment when handling large quantities to prevent electrostatic discharge.[4]

Storage:

- Store in a dry, cool, and well-ventilated place.[3][4]
- Keep away from incompatible materials such as acids and oxidizing agents.[3]
- Store in a dedicated corrosives cabinet.

In Case of a Spill:

- Evacuate the area and ensure adequate ventilation.
- Wear appropriate PPE.
- For small spills, use appropriate tools to collect the solid in a designated waste container.
- For large spills, contain the spill and prevent it from entering sewers or waterways.

Key Applications and Experimental Protocols

Cesium hydroxide monohydrate is a versatile base employed in a variety of organic reactions, including carbon-carbon and carbon-heteroatom bond formation.[1]

Selective Mono-N-Alkylation of Primary Amines

Cesium hydroxide promotes the chemoselective mono-N-alkylation of primary amines with alkyl halides, minimizing the formation of over-alkylated products.[6][7][8] This method is particularly valuable in the synthesis of secondary amines, which are important building blocks in medicinal chemistry.

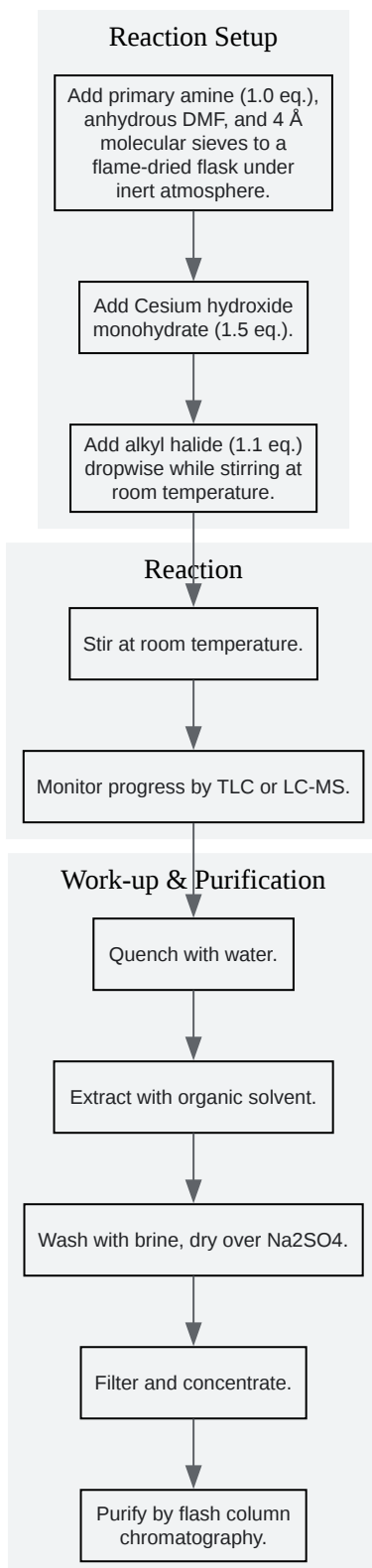
Experimental Protocol:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary amine (1.0 eq.), anhydrous N,N-dimethylformamide (DMF), and powdered 4 Å molecular sieves.[6]
- **Addition of Base:** Add **Cesium hydroxide monohydrate** (1.5 eq.).
- **Addition of Alkyl Halide:** Stir the mixture at room temperature and add the alkyl halide (1.1 eq.) dropwise.
- **Reaction:** Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:**
 - Upon completion, quench the reaction with water.
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
 - Filter the mixture and concentrate the filtrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

| Entry | Primary Amine | Alkyl Halide | Solvent | Base (eq.) | Time (h) | Yield (%) |
|-------|-----------------|----------------|---------|-----------------------------|----------|-----------|
| 1 | Benzylamine | Benzyl bromide | DMF | CsOH·H ₂ O (1.5) | 2 | 95 |
| 2 | Aniline | 1-Bromobutane | DMF | CsOH·H ₂ O (1.5) | 12 | 85 |
| 3 | Cyclohexylamine | Iodomethane | DMF | CsOH·H ₂ O (1.5) | 4 | 92 |

Experimental Workflow for Mono-N-Alkylation:

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Caption: Workflow for selective mono-N-alkylation of primary amines.

Epoxide Ring-Opening Reactions

Cesium hydroxide monohydrate can be used as a catalyst for the ring-opening of epoxides with various nucleophiles, such as phosphines, to synthesize valuable compounds like monohydroxyphosphines.

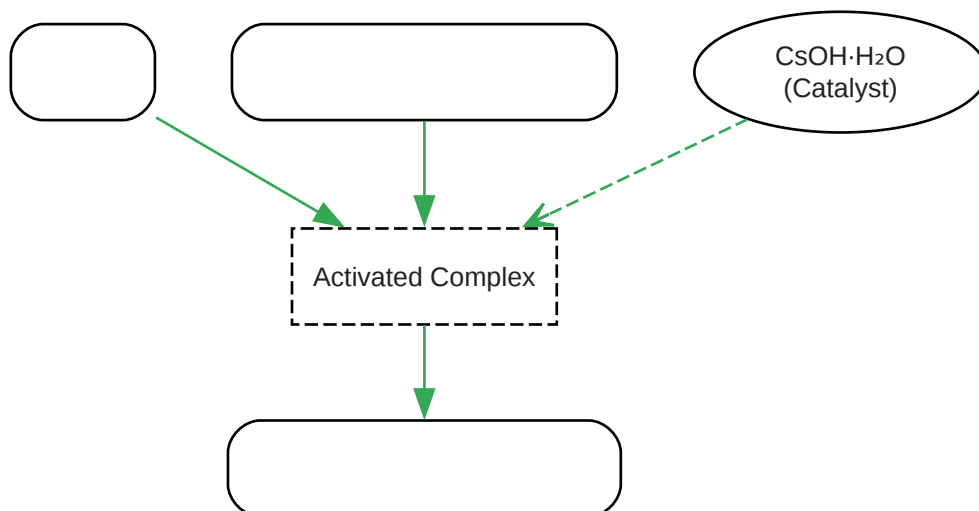
Experimental Protocol:

- **Reaction Setup:** In a dry reaction vessel under an inert atmosphere, combine the epoxide (1.0 eq.), the phosphine (1.2 eq.), and activated 4 Å molecular sieves in anhydrous DMF.
- **Addition of Base:** Add a catalytic amount of **Cesium hydroxide monohydrate** (e.g., 0.1 eq.).
- **Reaction:** Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction by TLC or ^{31}P NMR spectroscopy.
- **Work-up:**
 - Filter the reaction mixture to remove the molecular sieves and any solid residue.
 - Dilute the filtrate with water.
 - Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
 - Wash the combined organic layers with brine and dry over anhydrous MgSO_4 .
 - Remove the solvent under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

| Entry | Epoxide | Nucleophile | Solvent | Base (eq.) | Time (h) | Yield (%) |
|-------|-------------------|-------------------|---------|-----------------------------|----------|-----------|
| 1 | Styrene oxide | Diphenylphosphine | DMF | CsOH·H ₂ O (0.1) | 3 | 90 |
| 2 | Cyclohexene oxide | Phenylphosphine | DMF | CsOH·H ₂ O (0.1) | 5 | 82 |
| 3 | Propylene oxide | Dibutylphosphine | DMF | CsOH·H ₂ O (0.1) | 4 | 88 |

Signaling Pathway for Epoxide Ring-Opening:



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Caption: Catalytic cycle of epoxide ring-opening.

Synthesis of Propargylic Alcohols

Cesium hydroxide monohydrate serves as an efficient catalyst for the addition of terminal alkynes to aldehydes and ketones, providing a straightforward route to propargylic alcohols.^[9] This reaction is highly atom-economical.

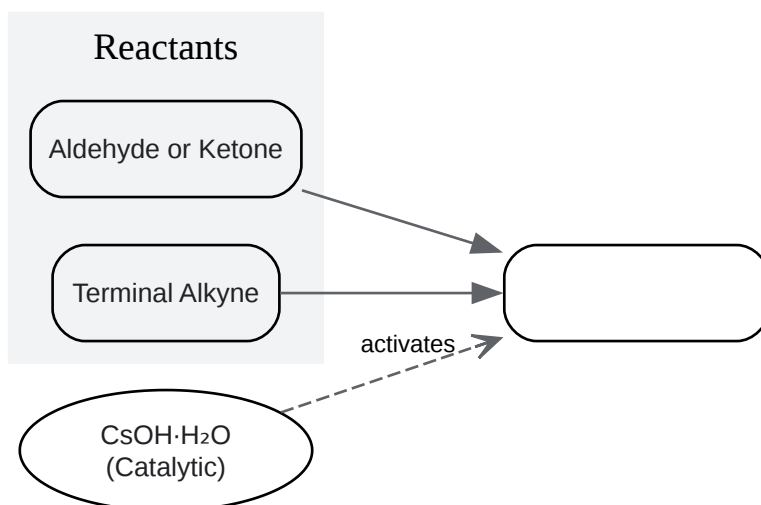
Experimental Protocol:

- Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent such as THF or a mixture of THF/DMSO, add a catalytic amount of **Cesium hydroxide monohydrate** (e.g., 0.05 - 0.1 eq.).^[1]
- Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.
- Work-up:
 - Once the reaction is complete, add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
 - Extract the mixture with an organic solvent (e.g., diethyl ether).
 - Wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
 - Concentrate the solution under reduced pressure.
- Purification: Purify the resulting propargylic alcohol by flash column chromatography.

Quantitative Data:

| Entry | Aldehyde/Ketone | Terminal Alkyne | Solvent | Base (eq.) | Yield (%) |
|-------|-----------------|-------------------------|----------|------------------------------|-------------------|
| 1 | Benzaldehyde | Phenylacetylene | THF | CsOH·H ₂ O (0.1) | 96 ^[9] |
| 2 | Cyclohexanone | 1-Heptyne | THF/DMSO | CsOH·H ₂ O (0.05) | 89 |
| 3 | Acetophenone | Trimethylsilylacetylene | THF | CsOH·H ₂ O (0.1) | 92 |

Logical Relationship in Propargylic Alcohol Synthesis:



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Caption: Reactants and catalyst leading to propargylic alcohol.

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